9-Tetradecylpurin-6-amine
Description
9-Tetradecylpurin-6-amine is a purine derivative characterized by a 14-carbon alkyl chain (tetradecyl group) attached to the N9 position of the purine core and an amine group at the C6 position. Purines are heterocyclic aromatic organic compounds with significant biological relevance, serving as components of nucleic acids (adenine, guanine) and playing roles in energy transfer (ATP, GTP).
The synthesis of N9-alkylated purines typically involves alkylation of 6-aminopurine precursors. For example, sodium hydride-mediated alkylation with alkyl halides (e.g., allyl bromide, propargyl bromide) in polar aprotic solvents like acetonitrile is a common method .
Properties
CAS No. |
68180-29-0 |
|---|---|
Molecular Formula |
C19H33N5 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
9-tetradecylpurin-6-amine |
InChI |
InChI=1S/C19H33N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-16-23-17-18(20)21-15-22-19(17)24/h15-16H,2-14H2,1H3,(H2,20,21,22) |
InChI Key |
RWRWNYMJLIMDIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The biological and chemical behavior of purine derivatives is highly dependent on the substituent at the N9 position. Below is a comparative analysis of 9-Tetradecylpurin-6-amine with key analogues:
Key Observations:
- Lipophilicity : The tetradecyl chain in this compound confers significantly higher lipophilicity compared to phenyl, allyl, or heterocyclic substituents. This property may enhance passive diffusion across lipid membranes but could limit aqueous solubility, necessitating formulation adjustments for bioavailability .
- Solubility: Aromatic (phenyl) and heterocyclic (tetrahydrofuranyl) derivatives exhibit better solubility in polar solvents due to π-π interactions or hydrogen bonding. In contrast, long alkyl chains (tetradecyl) favor solubility in nonpolar media .
- Synthetic Accessibility : Shorter alkyl chains (e.g., allyl) and aromatic groups are synthetically straightforward, with yields ranging from 34% to 50% in reported protocols . Longer chains (tetradecyl) may require optimized reaction conditions to avoid steric challenges.
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